molecular formula C19H20ClN3O5S B2836779 Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate CAS No. 438480-04-7

Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate

Cat. No.: B2836779
CAS No.: 438480-04-7
M. Wt: 437.9
InChI Key: MBZSVVDFZOWVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidine ring, which is further substituted with a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-chlorobenzenesulfonyl chloride under basic conditions.

    Coupling with Benzoate Ester: The final step involves coupling the sulfonylated pyrrolidine with methyl 3-aminobenzoate using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand the interaction of sulfonylated pyrrolidines with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-({[1-(4-methylbenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate: Similar structure but with a methyl group instead of a chlorine atom.

    Methyl 3-({[1-(4-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

The presence of the 4-chlorobenzenesulfonyl group in Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate provides unique electronic and steric properties that can influence its reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c1-28-18(24)13-4-2-5-15(12-13)21-19(25)22-17-6-3-11-23(17)29(26,27)16-9-7-14(20)8-10-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZSVVDFZOWVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.